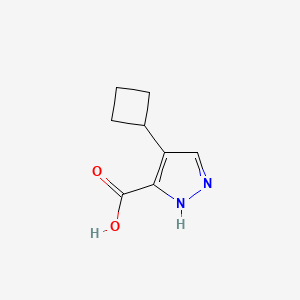

4-Cyclobutyl-1H-pyrazole-5-carboxylic acid

Description

Significance of Pyrazole (B372694) Core in Contemporary Chemical Research

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netglobalresearchonline.net This versatility has led to the incorporation of the pyrazole core into a wide array of commercially available drugs with diverse therapeutic applications. researchgate.netnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. globalresearchonline.netontosight.ai

The amphoteric nature of the pyrazole ring, allowing for the introduction of various functional groups, makes it an attractive starting point for chemical synthesis. researchgate.net Its aromatic character and ability to participate in hydrogen bonding contribute to its favorable interactions with biological macromolecules. researchgate.net The prevalence of the pyrazole motif in both marketed drugs and clinical trial candidates underscores its enduring importance in the quest for new therapeutic agents. researchgate.netresearchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Rimonabant | Anti-obesity (withdrawn) |

| Sildenafil | Erectile dysfunction |

| Stanozolol | Anabolic steroid |

| Fomepizole | Antidote |

This table provides examples of the diverse applications of the pyrazole scaffold in medicine.

Overview of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid group is a fundamental functional group in organic chemistry and is frequently incorporated into the design of pharmaceuticals. wiley-vch.deresearchgate.net When attached to a heterocyclic system like pyrazole, the carboxylic acid moiety can significantly influence the molecule's physicochemical properties. researchgate.net It is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, by acting as a hydrogen bond donor and acceptor. researchgate.net

The acidity of the carboxylic acid group means that it is typically ionized at physiological pH, which can enhance the water solubility of a compound. researchgate.net This is a crucial factor for drug absorption and distribution within the body. Furthermore, the carboxylate group can form strong ionic interactions with biological targets, such as the amino acid residues in an enzyme's active site. wiley-vch.de The versatility of the carboxylic acid group also allows for its conversion into other functional groups, such as esters and amides, providing a route for further chemical modification and optimization of a lead compound. wikipedia.org

Contextualization of Cyclobutyl Substituents in Chemical Scaffolds

In recent years, the cyclobutyl ring has gained increasing attention from medicinal chemists as a valuable structural motif. nih.govbenthamdirect.com This four-membered carbocycle possesses a unique, puckered three-dimensional structure that can impart conformational rigidity to a molecule. nih.govresearchgate.net This restriction of free rotation can lead to a more favorable binding entropy when the molecule interacts with its biological target.

The incorporation of a cyclobutyl group can also enhance the metabolic stability of a compound, as it is generally more resistant to enzymatic degradation compared to more flexible alkyl chains. researchgate.net Furthermore, the cyclobutyl moiety can be used to explore hydrophobic pockets within a binding site, potentially increasing the potency and selectivity of a drug candidate. nih.gov Its use has been noted in a variety of therapeutic areas, including oncology and virology. nih.govbenthamdirect.com

Table 2: Physicochemical Properties Influenced by Cyclobutyl Groups

| Property | Influence of Cyclobutyl Group |

| Conformational Flexibility | Decreased |

| Metabolic Stability | Increased |

| Lipophilicity | Increased |

| Three-Dimensional Shape | Enhanced |

This table summarizes the general effects of incorporating a cyclobutyl substituent into a molecular scaffold.

Rationale for Academic Investigation of 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid

The academic investigation of this compound is a logical progression based on the individual merits of its constituent parts. The combination of a proven pyrazole scaffold with the modulating properties of a carboxylic acid and a cyclobutyl group presents a compelling case for its synthesis and evaluation.

The pyrazole core provides a high probability of biological activity, given its history as a privileged scaffold. The carboxylic acid group offers a handle for improving pharmacokinetic properties, such as solubility, and provides a key interaction point for potential biological targets. The cyclobutyl substituent introduces a desirable level of rigidity and metabolic stability, while also allowing for the exploration of three-dimensional space in a binding site.

Therefore, the study of this compound and its derivatives would be a valuable contribution to the field of medicinal chemistry. The insights gained from such research could lead to the discovery of novel compounds with therapeutic potential, further expanding the utility of these important chemical motifs. While specific data on this compound is not widely available, the foundational principles of medicinal chemistry strongly support the rationale for its investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPBGBOCQJEOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutyl 1h Pyrazole 5 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid reveals several possible disconnections. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the cyclobutyl and carboxylic acid moieties.

One logical approach is to disconnect the pyrazole ring itself. The Knorr pyrazole synthesis is a classic and reliable method, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org This suggests a retrosynthetic pathway where the pyrazole is formed from a hydrazine and a suitably substituted 1,3-dicarbonyl precursor. The cyclobutyl group could be introduced prior to or after the pyrazole ring formation.

A second key disconnection is at the C4-cyclobutyl bond. This bond could be formed via a cross-coupling reaction, a common strategy for introducing alkyl and cycloalkyl groups onto heterocyclic scaffolds. rsc.org This would involve a pyrazole intermediate functionalized at the C4 position with a leaving group (e.g., a halogen) and a cyclobutyl nucleophile, such as a cyclobutyl Grignard reagent. acs.org

Finally, the carboxylic acid at the C5 position can be envisioned as arising from the oxidation of a corresponding functional group, such as a formyl or hydroxymethyl group, or through the hydrolysis of a nitrile or ester. Alternatively, it could be introduced directly via carboxylation of a C5-lithiated or C5-magnesiated pyrazole intermediate.

These disconnections lead to several potential synthetic routes, which will be explored in the following sections.

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through various novel pathways that allow for the efficient and regioselective construction of the target molecule.

The formation of the pyrazole ring is a critical step in the synthesis. Several cyclization strategies can be employed:

Condensation of 1,3-Diketones with Hydrazine: A common method involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. beilstein-journals.org For the target molecule, a 2-(cyclobutylmethyl)-1,3-dicarbonyl compound could be reacted with hydrazine. The regioselectivity of this reaction can sometimes be an issue, leading to a mixture of pyrazole isomers.

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules in a single step. beilstein-journals.org A one-pot reaction involving a cyclobutyl-containing building block, a dicarbonyl equivalent, and hydrazine could potentially construct the desired pyrazole core.

[3+2] Cycloaddition Reactions: The reaction of a diazo compound with an alkyne is a powerful method for pyrazole synthesis. nih.gov A cyclobutyl-substituted alkyne could react with a diazoacetate to form the pyrazole ring with the desired C5-ester functionality, which can then be hydrolyzed to the carboxylic acid.

| Cyclization Strategy | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Classic and widely used method. | beilstein-journals.org |

| Multicomponent Reactions | Multiple starting materials in one pot | High efficiency and atom economy. | beilstein-journals.org |

| [3+2] Cycloaddition | Diazo compound, Alkyne | High regioselectivity in some cases. | nih.gov |

The introduction of the cyclobutyl group can be achieved at different stages of the synthesis:

From Cyclobutyl-Containing Starting Materials: The synthesis can commence with a starting material that already contains the cyclobutyl ring. For example, cyclobutylacetic acid could be converted into a suitable 1,3-dicarbonyl precursor for the pyrazole synthesis.

Cross-Coupling Reactions: A powerful strategy is the transition metal-catalyzed cross-coupling of a C4-functionalized pyrazole with a cyclobutyl nucleophile. rsc.org For instance, a 4-bromo or 4-iodopyrazole (B32481) can react with cyclobutylmagnesium bromide in the presence of a suitable catalyst (e.g., cobalt or palladium-based) to form the C-C bond. acs.org This approach allows for the late-stage introduction of the cyclobutyl group.

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| From Cyclobutyl Precursors | Cyclobutylacetic acid derivative | Standard organic reagents | Early introduction of the moiety. | |

| Cross-Coupling | 4-Halopyrazole, Cyclobutyl Grignard reagent | Cobalt or Palladium catalyst | Late-stage functionalization. | rsc.orgacs.org |

The introduction of the carboxylic acid at the C5 position requires high regioselectivity. Several methods can be employed:

Directed Metalation: If the N1 position of the pyrazole is protected with a suitable directing group, direct lithiation at the C5 position can be achieved, followed by quenching with carbon dioxide to install the carboxylic acid.

Functionalization of a Pre-formed Pyrazole: A pyrazole with a suitable leaving group at the C5 position (e.g., a halogen) can be converted to the carboxylic acid via a metal-halogen exchange followed by carboxylation, or through a palladium-catalyzed carbonylation reaction.

Using a Synthon with the Carboxylic Acid Precursor: The synthesis can start with a building block that already contains a precursor to the carboxylic acid at the desired position. For example, using a 1,3-dicarbonyl compound with an ester group at the appropriate position will lead to a pyrazole with a C5-ester, which can be subsequently hydrolyzed.

| Method | Key Intermediate | Reagents | Key Features | Reference |

| Directed Ortho-Metalation | N1-Protected pyrazole | n-BuLi, CO2 | High regioselectivity. | |

| Halogen-Metal Exchange | C5-Halopyrazole | n-BuLi or Mg, CO2 | Versatile for C5-functionalization. | |

| From Ester Precursor | Pyrazole-5-carboxylate | NaOH or LiOH | Hydrolysis of a stable precursor. | academie-sciences.fr |

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | Toluene | 100 | 45 |

| 2 | Pd2(dba)3 | XPhos | Dioxane | 120 | 78 |

| 3 | CoCl2 | THF | 60 | 65 | |

| 4 | Pd2(dba)3 | SPhos | THF | 80 | 85 |

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.gov

Green Solvents: The use of hazardous organic solvents can be minimized by employing greener alternatives such as water, ethanol, or ionic liquids. thieme-connect.com Aqueous-based methods for pyrazole synthesis have been reported to be efficient and environmentally friendly. acs.org

Catalysis: The use of reusable heterogeneous catalysts can reduce waste and improve the sustainability of the process. researchgate.net Nanocatalysts are also being explored for pyrazole synthesis. thieme-connect.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netbenthamdirect.com

Atom Economy: Multicomponent reactions are inherently more atom-economical as they combine multiple starting materials into the final product in a single step, reducing the formation of byproducts. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. nih.gov

Stereochemical Considerations in Synthesis

For the specific case of this compound, the molecule itself is achiral and does not possess any stereocenters. Therefore, its synthesis from achiral precursors and reagents does not typically require stereochemical control.

However, stereochemical considerations would become highly relevant under the following circumstances:

Use of Chiral Starting Materials: If the cyclobutyl group were substituted with one or more chiral centers, the synthesis would need to be designed to control the stereochemistry of these centers. This might involve the use of enantiomerically pure starting materials or stereoselective reactions to introduce the desired stereoisomer.

Introduction of Chiral Centers during Synthesis: If the synthetic route involved the use of chiral reagents or catalysts, it could lead to the formation of stereoisomers. For example, the use of a chiral hydrazine derivative would result in the formation of diastereomeric pyrazole products. Similarly, asymmetric reactions at any stage of the synthesis could introduce chirality into the molecule.

In the broader context of pyrazole synthesis, stereochemistry can be a critical factor, particularly when the substituents on the pyrazole ring or the pyrazole ring itself are part of a larger, stereochemically complex molecule. In such cases, diastereoselective or enantioselective synthetic methods are employed to obtain the desired stereoisomer. These methods can include the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

For the parent compound, this compound, the absence of stereoisomers simplifies its synthesis and characterization.

Chemical Reactivity and Transformations of 4 Cyclobutyl 1h Pyrazole 5 Carboxylic Acid

Acidic Properties and Salt Formation

The most prominent chemical characteristic of 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is its acidity, conferred by the carboxylic acid group (-COOH). Like other carboxylic acids, it can donate a proton to a base to form a carboxylate salt. The presence of the electron-donating cyclobutyl group may slightly decrease the acidity compared to unsubstituted pyrazole (B372694) carboxylic acid by destabilizing the resulting carboxylate anion. britannica.com Conversely, the pyrazole ring, being an electron-withdrawing heterocycle, tends to increase the acidity relative to a simple aliphatic carboxylic acid.

This acidic nature allows for the formation of various salts upon reaction with bases. Treatment with strong inorganic bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), readily deprotonates the carboxylic acid to yield the corresponding sodium or potassium carboxylate salts. britannica.com These salts are typically more soluble in water than the parent acid. britannica.com

Similarly, organic bases, including amines like triethylamine (B128534) or pyridine, can be used to form ammonium (B1175870) salts. This property is fundamental in biological systems and for modifying the physicochemical properties of the compound, such as solubility. The formation of a salt can be represented by the following general reaction:

C₄H₅N₂(C₄H₇)COOH + B → C₄H₅N₂(C₄H₇)COO⁻ B⁺ (where B is a generic base)

The ability to form these salts is a critical first step in many synthetic transformations, as the carboxylate can act as a nucleophile.

Esterification Reactions and Derivatives

The carboxylic acid group of this compound can be readily converted into a wide range of ester derivatives. Esterification is a common strategy to mask the acidic proton, improve solubility in organic solvents, or to serve as a protecting group during other synthetic steps.

Several standard methods can be employed for esterification:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed.

Reaction with Alkyl Halides : The carboxylate salt of the acid, formed by reaction with a base like sodium carbonate or cesium carbonate, can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form the corresponding ester. researchgate.net

Coupling Agent-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol.

These reactions lead to the formation of various alkyl or aryl esters, such as Methyl 4-cyclobutyl-1H-pyrazole-5-carboxylate and Ethyl 4-cyclobutyl-1H-pyrazole-5-carboxylate. The synthesis of pyrazole esters is a well-established procedure in organic synthesis. google.comgoogle.comnih.govnih.gov

| Reactant | Reagents | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 4-cyclobutyl-1H-pyrazole-5-carboxylate | Fischer Esterification |

| This compound | Ethanol, DCC | Ethyl 4-cyclobutyl-1H-pyrazole-5-carboxylate | DCC Coupling |

| This compound | 1. NaOH2. Methyl Iodide | Methyl 4-cyclobutyl-1H-pyrazole-5-carboxylate | Alkylation |

Amidation Reactions and Peptide Couplings

The carboxylic acid functionality allows for the formation of amides through reaction with primary or secondary amines. This transformation is one of the most important in medicinal chemistry for building complex molecules. The direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

Common methods for amidation include:

Conversion to Acid Chloride : The carboxylic acid can be converted to the more reactive 4-cyclobutyl-1H-pyrazole-5-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with an amine to form the desired amide. nih.gov

Peptide Coupling Reagents : A wide variety of coupling reagents are available to facilitate amide bond formation under mild conditions. These include carbodiimides (e.g., DCC, EDC) and phosphonium- or uronium-based reagents (e.g., HATU, HBTU). These reagents form an activated intermediate that is then readily attacked by the amine. Boric acid has also been shown to catalyze direct amidation reactions. researchgate.net

This reactivity allows for the synthesis of a diverse library of amide derivatives, which is a common strategy in the development of biologically active compounds. researchgate.net For instance, reacting the activated acid with aniline (B41778) would yield N-phenyl-4-cyclobutyl-1H-pyrazole-5-carboxamide.

| Reactant | Reagents | Product (Example) | Reaction Type |

| This compound | 1. SOCl₂2. Aniline | N-phenyl-4-cyclobutyl-1H-pyrazole-5-carboxamide | Acid Chloride Formation & Amidation |

| This compound | Benzylamine, HATU | N-benzyl-4-cyclobutyl-1H-pyrazole-5-carboxamide | Peptide Coupling |

Reductions and Oxidations at Various Sites

The different functional groups within this compound exhibit distinct behaviors under reducing and oxidizing conditions.

Reduction : The carboxylic acid group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, (4-cyclobutyl-1H-pyrazol-5-yl)methanol. The pyrazole ring is generally stable to these conditions, as are saturated aliphatic rings like cyclobutane (B1203170).

Oxidation : The pyrazole ring, being an electron-rich aromatic system, can be sensitive to strong oxidizing agents, which may lead to ring cleavage. The cyclobutyl group is an aliphatic moiety and is generally resistant to oxidation, although very harsh conditions (e.g., with potassium permanganate) could potentially lead to its degradation. The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation.

Electrophilic Aromatic Substitution Studies on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. semanticscholar.orgxmu.edu.cnnih.gov In pyrazole, the C4 position is the most electron-rich and is therefore the most susceptible to electrophilic attack. quora.comscribd.com

However, in this compound, the C4 position is already substituted by the cyclobutyl group. This has two major consequences:

Steric Hindrance : The bulky cyclobutyl group sterically hinders electrophilic attack at the adjacent C3 and C5 positions.

Blocked Reactive Site : The most electronically favorable site for substitution is occupied.

Furthermore, the carboxylic acid group at the C5 position is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. Consequently, electrophilic aromatic substitution directly on the pyrazole ring of this molecule is expected to be very difficult and would require harsh reaction conditions. Reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrazole core are unlikely to proceed efficiently.

Nucleophilic Attack Pathways

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the carboxylic acid group. As discussed in the sections on esterification (3.2) and amidation (3.3), nucleophiles such as alcohols, amines, and their respective anions readily attack this carbon, especially after its activation. This leads to the formation of esters, amides, and other carboxylic acid derivatives.

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is generally not feasible for this compound. SNAr reactions require an electron-deficient aromatic ring and the presence of a good leaving group (like a halide) on the ring. youtube.com this compound lacks a suitable leaving group on the pyrazole core, and the ring is not sufficiently activated by electron-withdrawing groups for such a reaction to occur.

Palladium-Catalyzed Cross-Coupling Reactions at Diversification Points

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound to participate in such reactions, a suitable functional "handle," typically a halide (Br, I) or a triflate (-OTf), must be installed on the molecule.

A hypothetical synthetic pathway to enable cross-coupling could involve the introduction of a bromine atom at the C3 position of the pyrazole ring. This would yield 3-bromo-4-cyclobutyl-1H-pyrazole-5-carboxylic acid. This brominated derivative could then serve as a substrate for various cross-coupling reactions:

Suzuki-Miyaura Coupling : Reaction with an organoboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base can be used to introduce new aryl, heteroaryl, or vinyl groups at the C3 position. researchgate.netrsc.orgnih.gov

Heck Coupling : This reaction would couple the C3 position with an alkene.

Buchwald-Hartwig Amination : This reaction would allow for the formation of a C-N bond by coupling the C3 position with an amine. nih.govmit.edu

These strategies highlight how the core structure of this compound can be further elaborated, making it a valuable building block for creating more complex molecules with diverse functionalities.

Thermal and Photochemical Transformations

The study of thermal and photochemical transformations of this compound is crucial for understanding its stability and potential reactivity under the influence of heat and light. While specific experimental data for this particular compound is not extensively available in the public domain, its behavior can be inferred from the known reactivity of its constituent moieties: the pyrazole-5-carboxylic acid core and the cyclobutyl substituent.

Thermal Transformations

The thermal behavior of this compound is expected to be primarily governed by two potential reaction pathways: decarboxylation of the carboxylic acid group and thermal rearrangement or decomposition of the cyclobutane ring.

Decarboxylation: Pyrazole carboxylic acids are known to undergo decarboxylation upon heating, a reaction that involves the loss of carbon dioxide (CO₂). The temperature required for this transformation can vary depending on the substitution pattern of the pyrazole ring and the presence of catalysts. For pyrazole-5-carboxylic acids, this process would lead to the formation of the corresponding 4-cyclobutyl-1H-pyrazole. The reaction is often facilitated by the formation of a cyclic transition state, and in some cases, can be catalyzed by acids or bases. Generally, pyrazole compounds themselves are relatively thermally stable.

Cyclobutane Ring Stability: The cyclobutane ring is characterized by significant ring strain due to its non-ideal bond angles. thieme-connect.de Thermolysis of cyclobutane and its derivatives typically requires high temperatures and can lead to fragmentation or rearrangement reactions. thieme-connect.de The most common thermal decomposition pathway for unsubstituted cyclobutane is cleavage to two ethylene (B1197577) molecules. thieme-connect.de For substituted cyclobutanes, the reaction pathways can be more complex, potentially involving ring-opening to form butadienes or rearrangement to more stable cyclic systems like cyclopentane (B165970) derivatives, especially in the presence of carbocation-forming conditions. chemistrysteps.com It is plausible that at elevated temperatures, the cyclobutyl group of this compound could undergo rearrangement or fragmentation, although this would likely require more forcing conditions than decarboxylation.

Given these considerations, it is probable that the primary thermal transformation of this compound is decarboxylation, followed by potential decomposition or rearrangement of the cyclobutyl moiety at higher temperatures.

| Transformation Type | Potential Product(s) | General Conditions | Notes |

|---|---|---|---|

| Decarboxylation | 4-Cyclobutyl-1H-pyrazole and CO₂ | Heating, potentially with acid or base catalyst | This is the most anticipated initial thermal reaction based on the reactivity of pyrazole carboxylic acids. |

| Cyclobutane Ring Opening | Derivatives of butadiene or other C4 fragments | High temperatures (typically > 400 °C) | This would likely occur after or concurrently with decarboxylation at very high temperatures. |

| Cyclobutane Rearrangement | Derivatives of cyclopentyl-pyrazole | High temperatures, potentially acid-catalyzed | This is a plausible pathway for strained ring systems to alleviate ring strain. chemistrysteps.com |

Photochemical Transformations

The photochemical behavior of this compound would be dependent on its absorption of ultraviolet or visible light. The pyrazole ring system is known to possess aromatic character and exhibits UV absorption. researchgate.netspectrabase.com The specific absorption maxima would be influenced by the substituents. For instance, a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed UV-visible absorption peaks. researchgate.net

Pyrazole Ring Photochemistry: Pyrazole derivatives can undergo various photochemical reactions, including photoisomerization to imidazoles, photocleavage, and photodimerization. researchgate.netresearchgate.net The specific pathway taken depends on the substitution pattern, the solvent, and the wavelength of irradiation. For N-substituted pyrazoles, photoisomerization is a common pathway. researchgate.net Given that the N1 position of this compound is unsubstituted, tautomerism could play a role in its photochemical reactivity.

Cyclobutane Ring Photochemistry: Photochemical reactions of cyclobutanes, particularly in the form of cyclobutenes, often involve electrocyclic ring-opening to form dienes. nih.govcdnsciencepub.com While saturated cyclobutanes are less photoactive than their unsaturated counterparts, they can undergo C-C bond cleavage upon irradiation with high-energy UV light, leading to radical intermediates that can result in fragmentation or rearrangement products. Photochemical ring-opening reactions of substituted bicyclobutanes have been shown to yield functionalized cyclobutenes. rsc.orgrsc.org

Considering these possibilities, the photochemical transformation of this compound could involve reactions centered on the pyrazole ring, such as isomerization, or, under higher energy irradiation, potential reactions involving the cyclobutyl group. The carboxylic acid group itself is generally not the primary chromophore for photochemical reactions in this context.

| Transformation Type | Potential Product(s) | General Conditions | Notes |

|---|---|---|---|

| Photoisomerization | Cyclobutyl-imidazole carboxylic acid derivatives | UV irradiation, in a suitable solvent | This is a known reaction pathway for some pyrazole derivatives. researchgate.netresearchgate.net |

| Photocleavage of Pyrazole Ring | Various acyclic nitrogen-containing compounds | UV irradiation | This could lead to a complex mixture of products. researchgate.net |

| Cyclobutane C-C Bond Cleavage | Radical intermediates leading to fragmentation or rearrangement | High-energy UV irradiation | This would likely be a minor pathway compared to reactions involving the more strongly absorbing pyrazole ring. |

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Systematic Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the pyrazole (B372694) ring is a prime site for modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological interactions. Standard amide coupling reactions are a facile and common method for this purpose. Utilizing coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide), the parent carboxylic acid can be readily converted into a diverse library of amides. biorxiv.orgnih.gov This approach allows for the systematic exploration of the chemical space around this position by introducing various primary and secondary amines, incorporating different alkyl, aryl, and heterocyclic substituents.

Furthermore, esterification of the carboxylic acid provides another avenue for derivatization. Standard Fischer esterification conditions, employing an alcohol in the presence of a catalytic amount of strong acid, can yield a range of esters. researchgate.net Alternatively, milder conditions using alkyl halides in the presence of a non-nucleophilic base can also be employed to avoid potential side reactions. These ester derivatives can serve as valuable intermediates for further transformations or as final compounds for academic screening.

| Amine | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | HATU, DIPEA | DMF | 42 | biorxiv.org |

| Aniline (B41778) | DCC, DMAP | DCM | Not Reported | nih.gov |

| Benzylamine | EDCI, HOBt | DMF | Good | General Method |

Functionalization of the Pyrazole Nitrogen Atoms (N1)

Furthermore, N-arylation of the pyrazole ring can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl boronic acids or aryl halides. rsc.orgrsc.org These reactions offer a powerful tool for introducing diverse aromatic and heteroaromatic substituents at the N1 position, thereby expanding the structural diversity of the analogue library. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity.

| Electrophile | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | K2CO3 | DMF | N1-benzyl pyrazole | Good | researchgate.net |

| Phenethyl trichloroacetimidate | CSA | 1,2-DCE | N1-phenethyl pyrazole | Good | semanticscholar.org |

| Phenylboronic acid | Cu(OAc)2 | Toluene | N1-phenyl pyrazole | Good | rsc.org |

Introduction of Diverse Substituents onto the Cyclobutyl Ring

The cyclobutyl moiety offers a three-dimensional element that can be strategically functionalized to probe interactions with biological targets. While direct functionalization of the cyclobutyl ring can be challenging, modern synthetic methods, such as transition-metal-catalyzed C-H activation, provide powerful tools for this purpose. nih.govnih.govacs.org Rhodium and palladium catalysts, in particular, have been shown to effectively catalyze the arylation, alkylation, and olefination of C(sp3)-H bonds on cyclobutane (B1203170) rings. nih.govnih.gov These reactions can be directed by a coordinating group on the substrate, potentially including the pyrazole nitrogen or the carboxylic acid moiety (or a derivative thereof), to achieve site-selectivity.

The choice of catalyst and directing group can influence the regioselectivity of the functionalization, allowing for the introduction of substituents at different positions on the cyclobutyl ring. baranlab.org This approach enables the synthesis of a wide range of analogues with diverse substitution patterns on the cyclobutyl group, which can be used to explore the impact of steric and electronic factors on the compound's activity.

Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of the molecule, the synthesis of conformationally restricted analogues is a valuable strategy. This can be achieved by introducing rigid structural elements or by forming new ring systems that lock the molecule into a specific geometry. For instance, intramolecular cyclization reactions can be designed to create bicyclic or spirocyclic structures. researchgate.netrsc.org For example, if the cyclobutyl ring is functionalized with a suitable reactive group, an intramolecular reaction with the pyrazole N1-H or a derivative of the carboxylic acid could lead to a fused ring system.

Another approach involves the synthesis of spirocyclic analogues where the cyclobutane ring is part of a spiro-junction. researchgate.netrsc.org This can be achieved through multi-component reactions or by designing precursors that undergo spontaneous or catalyzed cyclization to form the spirocyclic core. These conformationally constrained analogues can provide valuable insights into the spatial requirements for biological activity.

Incorporation into Macrocyclic Structures

Macrocyclization is a powerful strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid scaffold can be incorporated into macrocyclic structures by linking two of its functional handles, for instance, by forming a large ring that includes the N1 position of the pyrazole and a substituent on the cyclobutyl ring, or by linking two pyrazole units together. Amide bond formation is a common method for macrocyclization, often employing high-dilution conditions to favor the intramolecular reaction. biorxiv.orgnih.gov

The length and nature of the linker used for macrocyclization can be systematically varied to explore the conformational space of the resulting macrocycle and its impact on biological activity. This approach can lead to the discovery of highly potent and selective analogues with novel pharmacological profiles. nih.gov

Probing Structure-Reactivity Relationships through Derivatization

For example, a library of amides with varying electronic and steric properties can be synthesized to probe the importance of hydrogen bonding and hydrophobic interactions at the 5-position. acs.org Similarly, a series of N1-substituted analogues can reveal the influence of the pyrazole tautomeric form and the steric bulk at this position on activity. nih.gov Functionalization of the cyclobutyl ring can provide insights into the optimal three-dimensional shape for interaction with a biological target. The data generated from these studies can be used to build quantitative structure-activity relationship (QSAR) models to guide the design of future generations of analogues with improved properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrazole (B372694) derivatives. malayajournal.org For 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid, DFT calculations can predict key electronic properties that govern its chemical behavior.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the carboxylic acid group and the nitrogen atoms of the pyrazole ring would be the primary sites for electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting reactivity. malayajournal.org A lower HOMO-LUMO energy gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: These values are hypothetical and based on typical ranges for similar pyrazole carboxylic acids.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is largely determined by the rotation of the cyclobutyl and carboxylic acid groups relative to the pyrazole ring. Conformational analysis helps to identify the most stable arrangements of the molecule.

The puckering of the cyclobutyl ring and the orientation of the carboxylic acid group are key degrees of freedom. Potential energy surface scans can reveal the energy barriers between different conformations. It is hypothesized that the most stable conformer would exhibit minimal steric hindrance between the substituents. The planarity of the pyrazole ring is expected to be maintained across low-energy conformers.

Prediction of Spectroscopic Parameters (excluding basic identification)

Computational methods can predict spectroscopic data that can aid in the future experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

Furthermore, theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. tandfonline.com These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes of the functional groups. rsc.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Details |

|---|---|---|

| UV-Vis (in silico) | λmax ≈ 250 nm | π → π* transition of the pyrazole ring |

| ¹H NMR (in silico) | δ ≈ 12-13 ppm | Carboxylic acid proton |

Note: These are illustrative predictions based on computational studies of analogous pyrazole derivatives.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the acidity of the carboxylic acid proton (pKa) can be predicted, as can the reactivity of the pyrazole ring in electrophilic substitution reactions.

Transition state theory combined with DFT calculations can map out the energy profiles of potential reaction pathways, identifying intermediates and transition states. scholaris.ca This approach can be used to understand the regioselectivity of reactions, such as the preference for substitution at different positions on the pyrazole ring.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in a solvent and interacts with other molecules. nih.govtandfonline.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study its solvation and the stability of its different conformers in solution.

MD simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of two molecules to form dimers. The radial distribution functions derived from these simulations can quantify the probability of finding solvent molecules or other solutes at a certain distance from specific atoms of the molecule.

Ligand-Protein Docking Studies for Hypothetical Biological Targets (strictly theoretical and in silico)

Given the prevalence of pyrazole derivatives in medicinal chemistry, in silico ligand-protein docking studies can offer preliminary insights into the potential of this compound to interact with biological targets. nih.govresearchgate.net These studies computationally place the molecule into the binding site of a protein to predict its binding orientation and affinity.

Hypothetical targets could include kinases, which are often targeted by pyrazole-containing drugs. nih.govacs.org Docking simulations would likely show the carboxylic acid group forming hydrogen bonds with polar residues in the binding site, while the cyclobutyl group could engage in hydrophobic interactions.

Table 3: Illustrative Ligand-Protein Docking Results for Hypothetical Targets

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | H-bond with Arg120, hydrophobic interaction with Val523 |

| p38 MAP Kinase | -8.2 | H-bond with Met109, π-stacking with Phe169 |

Note: These results are purely hypothetical and for illustrative purposes only.

QSAR and QSPR Modeling (excluding clinical data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular descriptors. nih.govnih.gov Although no experimental data exists for this compound, it could be included in a dataset of pyrazole derivatives to develop such models.

Molecular descriptors for this compound, such as its molecular weight, logP (lipophilicity), and topological polar surface area (TPSA), can be calculated. These descriptors can then be used in QSAR/QSPR models to predict properties like solubility, melting point, or potential toxicity without the need for experimental testing. ej-chem.org

Biological Activity and Mechanistic Probing in Vitro and Molecular Level

In Vitro Enzyme Inhibition Assays and Kinetics

To determine if 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid can act as an enzyme inhibitor, a series of in vitro assays would be required. These experiments typically involve incubating the compound with a specific, purified enzyme and its substrate. The rate of the enzymatic reaction is measured, often by spectrophotometry or fluorometry, in the presence and absence of the compound. If inhibition is observed, further kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Receptor Binding Studies at the Molecular Level

Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors. These studies often utilize radiolabeled ligands known to bind to the receptor of interest. By measuring the displacement of the radioligand by this compound, researchers can determine its binding affinity (Kᵢ or Kₐ). Computational molecular docking studies could also be employed to predict the binding mode and affinity of the compound to the three-dimensional structure of a target receptor.

Cellular Target Identification and Pathway Analysis

Identifying the cellular targets of a compound is a key step in understanding its biological effects. Techniques such as affinity chromatography, where a derivative of the compound is used to "pull down" its binding partners from cell lysates, can be employed. Subsequent analysis of these proteins by mass spectrometry can reveal their identities. Furthermore, treating cells in culture with this compound and then analyzing changes in gene expression (e.g., via RNA sequencing) or protein phosphorylation (e.g., via phosphoproteomics) can provide insights into the cellular pathways it modulates.

Investigation of Modulatory Effects on Isolated Biological Systems

The effects of this compound could be investigated on isolated biological systems, such as primary cells, cell lines, or isolated tissues. For example, its impact on cell proliferation, apoptosis (programmed cell death), or the secretion of signaling molecules (e.g., cytokines from immune cells) could be quantified. Such studies provide a functional readout of the compound's activity at a cellular or tissue level.

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of this compound. By systematically modifying different parts of the molecule, such as the cyclobutyl group, the pyrazole (B372694) core, or the carboxylic acid moiety, researchers can determine which structural features are critical for its biological activity. This information is vital for optimizing the potency and selectivity of a lead compound. For instance, replacing the cyclobutyl group with other cyclic or acyclic substituents would help to understand the role of this specific group in target binding.

Mechanism of Action Elucidation at the Biochemical Level

Elucidating the precise mechanism of action at the biochemical level involves a combination of the techniques mentioned above. For example, if the compound is found to be an enzyme inhibitor, further studies would be needed to pinpoint how it interacts with the enzyme's active site or allosteric sites. This could involve techniques like X-ray crystallography to determine the co-crystal structure of the compound bound to its target protein, providing a detailed, atomic-level view of the interaction.

Development of Fluorescent or Isotopic Probes for Biological Tracking

To visualize the distribution and localization of this compound within cells or tissues, fluorescent or isotopic probes can be developed. This involves chemically modifying the compound to attach a fluorescent dye or a radioactive isotope. These probes can then be used in techniques such as fluorescence microscopy or positron emission tomography (PET) to track the molecule's journey and interaction with biological systems in real-time.

Potential Applications in Chemical Biology and Material Sciences

Development as Molecular Probes for Biological Systems

While specific studies on 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid as a molecular probe are not yet prevalent in the literature, the inherent properties of the pyrazole (B372694) nucleus make it a promising scaffold for such applications. Pyrazole derivatives are known to exhibit fluorescence, a key characteristic for molecular probes. By chemically modifying the core structure of this compound, it is conceivable to develop probes that can selectively bind to and image biological targets such as proteins or nucleic acids. The carboxylic acid group provides a convenient handle for conjugation to biomolecules or for modulation of the probe's solubility and cellular uptake. The cyclobutyl group, with its non-polar nature, could influence the binding affinity and selectivity of the probe for specific biological environments.

Use as Synthons in Complex Molecule Synthesis

The structure of this compound makes it a valuable synthon, or building block, for the synthesis of more complex molecules. The pyrazole ring is a common motif in many pharmaceutically active compounds. mdpi.com The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecular frameworks. nih.gov Furthermore, the pyrazole ring itself can undergo various chemical transformations, providing access to a diverse range of derivatives. The cyclobutyl group can also influence the conformational properties of the final molecule, which can be crucial for its biological activity. Pyrazole-containing compounds are versatile synthons in heterocyclic chemistry and have been used to create a variety of complex chemical structures. nih.gov

Exploration as Components in Agrochemical Research

Pyrazole derivatives have a well-established history in agrochemical research, with many commercial pesticides and herbicides containing this heterocyclic core. d-nb.infoscielo.br The pyrazole ring is a key component in a number of commercial agrochemicals. scielo.br Research has shown that pyrazole carboxamides, which can be synthesized from this compound, exhibit potent insecticidal and fungicidal activities. d-nb.infoscielo.br The mode of action of these compounds often involves the inhibition of specific enzymes in pests and pathogens. The cyclobutyl substituent on the pyrazole ring of this compound could potentially enhance the efficacy or selectivity of the resulting agrochemical, or impart desirable physical properties such as improved stability or soil mobility.

Table 1: Examples of Biological Activity of Pyrazole Carboxamide Derivatives in Agrochemical Research

| Compound Class | Target Organism | Noted Activity |

| Pyrazole Carboxamides | Colletotrichum gloeosporioides | Antifungal |

| Pyrazole Carboxamides | Aphis fabae | Insecticidal |

This table is generated based on research on pyrazole derivatives and does not represent data specific to this compound.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

The carboxylic acid group of this compound, in conjunction with the nitrogen atoms of the pyrazole ring, makes it an excellent candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. dntb.gov.uaresearchgate.net MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions with organic ligands. Pyrazole carboxylic acids have been successfully used to synthesize a variety of MOFs with interesting properties and potential applications in areas such as gas storage, separation, and catalysis. dntb.gov.uaresearchgate.net The cyclobutyl group of this compound would be expected to influence the topology and pore size of the resulting MOF, potentially leading to materials with novel properties.

Application in Supramolecular Chemistry for Self-Assembly Studies

The ability of this compound to form hydrogen bonds through its carboxylic acid group and pyrazole N-H makes it a promising molecule for studies in supramolecular chemistry and self-assembly. mdpi.comnih.gov Hydrogen bonding is a key interaction in the formation of well-ordered supramolecular structures. The self-assembly of molecules into larger, organized structures is a fundamental process in both chemistry and biology. The cyclobutyl group could play a role in directing the self-assembly process through steric interactions or by influencing the packing of the molecules in the solid state. The study of the self-assembly of pyrazole derivatives can provide insights into the design of new materials with tailored properties.

Development as Catalytic Scaffolds or Ligands in Organic Reactions

The pyrazole nucleus can act as a ligand for transition metals, and pyrazole-containing compounds have been used as catalysts in a variety of organic reactions. rsc.org The nitrogen atoms of the pyrazole ring in this compound can coordinate to a metal center, and the resulting complex could exhibit catalytic activity. The carboxylic acid group could also play a role in catalysis, either by acting as a secondary coordination site or by participating directly in the reaction mechanism. The cyclobutyl group could influence the steric environment around the metal center, which could in turn affect the selectivity of the catalyst.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the solution-state structure and dynamic behavior of 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid. Both ¹H and ¹³C NMR spectra provide unambiguous confirmation of the molecular structure, while advanced techniques reveal insights into its conformational flexibility.

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the cyclobutyl protons, and the acidic protons of the carboxylic acid and N-H groups. The cyclobutyl moiety introduces conformational complexity, as the ring can undergo puckering. This dynamic process can be studied using variable temperature (VT) NMR experiments, which can help determine the energy barriers between different conformers. researchgate.netnih.gov

A key dynamic feature of 1H-pyrazoles is the potential for proton tautomerism, where the N-H proton exchanges between the two nitrogen atoms. researchgate.netresearchgate.net This exchange can be fast on the NMR timescale, resulting in averaged signals. In solution, the rate of this exchange is often influenced by the solvent and temperature. csic.es

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a non-polar solvent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3-H | 7.5 - 8.0 | 135 - 140 |

| Pyrazole C4 | - | 110 - 115 |

| Pyrazole C5 | - | 140 - 145 |

| Carboxylic Acid (COOH) | 12.0 - 13.0 | 165 - 170 |

| Cyclobutyl Cα-H | 3.0 - 3.5 | 35 - 40 |

| Cyclobutyl Cβ-H₂ | 2.0 - 2.5 | 25 - 30 |

| Cyclobutyl Cγ-H₂ | 1.8 - 2.2 | 18 - 22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For pyrazole carboxylic acids, this technique reveals detailed information about bond lengths, bond angles, and crucial intermolecular interactions, such as hydrogen bonding. acs.orgtandfonline.comresearchgate.net

Studies on the closely related pyrazole-4-carboxylic acid show that molecules in the solid state often form extensive hydrogen-bonded networks. acs.orgfu-berlin.de Typically, the carboxylic acid group of one molecule forms a hydrogen bond with a nitrogen atom of an adjacent pyrazole ring, creating quasi-linear ribbons or chains. acs.orgnih.gov The cyclobutyl group in this compound would be expected to influence the crystal packing, potentially leading to different polymorphic forms.

A significant finding in similar structures is the observation of proton disorder in the hydrogen bonds, where the N-H and O-H protons are distributed over two possible positions. acs.orgfu-berlin.de This suggests a dynamic or static disorder within the crystal lattice.

Table 2: Representative Crystallographic Data for a Pyrazole Carboxylic Acid Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.987 |

| b (Å) | 11.234 |

| c (Å) | 12.543 |

| β (°) | 95.34 |

| Z (molecules/unit cell) | 4 |

Note: Data is representative of similar pyrazole carboxylic acid structures. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe intermolecular interactions. The spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent parts. researchgate.net

Key vibrational bands include:

O-H Stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A sharp to broad peak around 3100-3300 cm⁻¹, often overlapping with the O-H stretch.

C=O Stretch: A strong, sharp band typically found between 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

C=N and C=C Stretches: Vibrations associated with the pyrazole ring, appearing in the 1400-1600 cm⁻¹ region. d-nb.info

C-H Stretches: Signals for the cyclobutyl and pyrazole C-H bonds are observed around 2850-3100 cm⁻¹.

The positions and shapes of the O-H and N-H stretching bands are particularly sensitive to the strength and nature of hydrogen bonding in the solid state. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹).

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H stretch (Pyrazole) | 3100-3300 | Moderate |

| C-H stretch (Aliphatic/Aromatic) | 2850-3100 | Strong |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Moderate |

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. The molecular ion peak (M⁺) would confirm the compound's elemental composition.

The fragmentation pattern provides structural information. Common fragmentation pathways for pyrazole derivatives often involve the loss of stable neutral molecules. researchgate.net For this specific compound, expected fragmentations include:

Loss of a carboxyl group (-COOH, 45 Da).

Loss of nitrogen gas (N₂, 28 Da) following ring cleavage. researchgate.net

Fragmentation of the cyclobutyl ring, such as the loss of ethene (C₂H₄, 28 Da).

Isotopic labeling, such as replacing specific hydrogens with deuterium (B1214612) (²H) or nitrogens with ¹⁵N, is a powerful tool used in conjunction with MS. researchgate.net These studies can help elucidate complex fragmentation mechanisms and are invaluable for tracking metabolic pathways or understanding reaction mechanisms during synthesis. nih.govosti.gov

Electronic Circular Dichroism (ECD) for Chiral Derivatives

The parent molecule, this compound, is achiral. However, Electronic Circular Dichroism (ECD) is a critical technique for analyzing chiral derivatives. researchgate.net If a stereocenter were introduced, for instance, by substituting the cyclobutyl ring, ECD spectroscopy could be used to determine the absolute configuration of the resulting enantiomers. nih.gov

The ECD spectrum arises from the differential absorption of left- and right-circularly polarized light by a chiral molecule. chemrxiv.org For a chiral derivative of this pyrazole, the experimental ECD spectrum would be compared with theoretical spectra generated using time-dependent density functional theory (TD-DFT) calculations. acs.org A match between the experimental and a calculated spectrum for a specific enantiomer (e.g., R or S) allows for the unambiguous assignment of its absolute stereochemistry. acs.org

Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for the analysis of this compound. researchgate.net

These techniques are instrumental in:

Purity Assessment: Detecting and quantifying impurities, starting materials, and byproducts in the final compound. The high sensitivity of MS allows for the detection of trace-level contaminants.

Reaction Monitoring: Tracking the progress of the synthesis by measuring the consumption of reactants and the formation of intermediates and the final product over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.org

For example, in a synthesis reaction, an LC-MS method could be developed to separate the starting materials, the pyrazole product, and any regioisomeric byproducts, providing real-time data on the reaction's efficiency and selectivity.

Solid-State NMR for Polymorph Characterization and Amorphous Forms

Solid-State NMR (ssNMR) spectroscopy is uniquely suited to study the structure and dynamics of materials in their solid form, providing information that is often complementary to X-ray diffraction. For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CPMAS) NMR are powerful probes. researchgate.net

Key applications include:

Polymorph Characterization: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in their local molecular environments and crystal packing. ssNMR can identify and quantify different polymorphs in a bulk sample. csic.es

Tautomerism and Dynamics: As seen in the related pyrazole-4-carboxylic acid, ssNMR, particularly ¹⁵N NMR, is highly sensitive to the protonation state of the nitrogen atoms. It can distinguish between static and dynamic proton disorder in hydrogen bonds and directly observe the effects of proton tautomerism at different temperatures. acs.orgfu-berlin.denih.gov

Amorphous Forms: ssNMR can characterize amorphous or disordered phases, which lack the long-range order required for X-ray diffraction. The spectra of amorphous materials typically feature broader lines compared to their crystalline counterparts, but still provide valuable information on local structure and conformation. fu-berlin.de

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

Conventional batch synthesis of pyrazole (B372694) derivatives often faces challenges related to scalability, safety, and reaction efficiency. nih.gov Flow chemistry, a paradigm where chemical reactions are run in a continuously flowing stream, is emerging as a powerful alternative that offers enhanced control over reaction parameters, improved safety, and efficient scalability. nih.govmdpi.com For the synthesis of pyrazoles, flow chemistry has been shown to enable rapid and modular production, including the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. nih.gov

Platforms are being developed for the two-stage synthesis of pyrazoles from common starting materials in a continuous flow setup. galchimia.com This approach allows for the telescoped synthesis of highly functionalized pyrazoles, where multiple reaction steps are performed sequentially without isolating intermediates, significantly reducing time and resources. nih.gov Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery and optimization of derivatives of 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid. researchgate.net This would enable the rapid generation of a library of analogues for screening and structure-activity relationship (SAR) studies.

| Technology | Advantages for Pyrazole Synthesis | Potential Impact on this compound |

| Flow Chemistry | Enhanced control, improved safety, scalability, faster reactions. nih.govmdpi.comgalchimia.com | More efficient, safer, and scalable production; potential for novel reaction conditions. |

| Automated Synthesis | High-throughput screening, rapid library generation, process optimization. researchgate.net | Accelerated discovery of derivatives with improved properties. |

Exploration of Bio-orthogonal Reactivity

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org This field has transformed chemical biology, enabling the study of biomolecules in their natural environment. Recently, certain pyrazole derivatives, specifically 4H-pyrazoles, have emerged as promising reagents in "click chemistry," a type of bio-orthogonal reaction. nih.govresearchgate.net These compounds can act as dienes in Diels-Alder reactions that proceed rapidly without a catalyst under physiological conditions. nih.govresearchgate.net

While this compound is not a 4H-pyrazole, its core structure serves as a scaffold that could be modified to incorporate bio-orthogonal handles. Researchers are designing pyrazole-based reagents with a fine balance of reactivity and stability for effective use in living organisms. nih.gov Future research could explore the conversion of the 4-cyclobutyl-1H-pyrazole scaffold into a bio-orthogonal probe. Such a tool could be used to tag and track biomolecules, elucidating biological pathways and mechanisms of action for pyrazole-based drugs in situ.

Development of Bioconjugates for Targeted Delivery to in vitro systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, enhancing efficacy and reducing off-target effects. Bioconjugation, the linking of two molecules where at least one is a biomolecule, is a key strategy to achieve this. nih.govnih.gov For pyrazole derivatives, which have a wide range of biological activities, targeted delivery is a significant area of future research. nih.govfrontiersin.org

Recent studies have shown that the biological features of some pyrazoles can be significantly improved by encapsulating them in nanoparticles, such as dendrimers, to create delivery systems. mdpi.com This approach could be applied to this compound, potentially formulating it into a nano-delivery system to enhance its activity against specific cellular targets in in vitro models. mdpi.com Future work could involve conjugating the molecule to antibodies, peptides, or other ligands that bind to specific cell surface receptors, thereby directing the compound to desired cell types in a laboratory setting. This would be a crucial step in evaluating its potential for more complex biological systems.

Applications in Chemoinformatics and Big Data Analysis for Chemical Space Exploration

Computational chemistry and chemoinformatics are becoming indispensable tools in modern drug discovery. eurasianjournals.com These methods allow for the exploration of vast chemical spaces, prediction of molecular properties, and understanding of drug-target interactions at a molecular level. For the pyrazole class of compounds, computational methods like molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are used to elucidate structural and functional properties. eurasianjournals.com

Future research on this compound will likely leverage these computational tools. Docking studies can predict its binding modes to various biological targets, helping to prioritize experimental screening. Molecular dynamics simulations can explore its conformational flexibility and interactions with proteins or nucleic acids. Furthermore, the integration of machine learning and big data analysis can accelerate the discovery of new pyrazole derivatives with desired therapeutic profiles by learning from existing chemical and biological data. eurasianjournals.com

| Computational Method | Application to Pyrazole Research | Relevance for this compound |

| Molecular Modeling/Docking | Predict binding modes and affinity to biological targets. eurasianjournals.com | Identification of potential protein targets and mechanism of action. |

| Quantum Mechanics (DFT) | Provide insights into electronic structure and reactivity. eurasianjournals.com | Understanding chemical properties and reaction mechanisms. |

| Molecular Dynamics | Explore dynamic behavior and conformational space. eurasianjournals.com | Simulating interactions with biological macromolecules over time. |

| Machine Learning | Accelerate discovery of new derivatives with therapeutic potential. eurasianjournals.com | Designing novel analogues with optimized pharmacological properties. |

Role in Sustainable Chemistry Initiatives and Biocatalysis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyrazoles. nih.govbenthamdirect.com This involves developing eco-friendly methods that avoid hazardous reagents, use green solvents (like water), employ renewable energy sources, and utilize recyclable catalysts. researchgate.net For pyrazole synthesis, strategies such as solvent-free reactions, microwave and ultrasonic assistance, and the use of nano-catalysts are being explored to create more environmentally benign processes. benthamdirect.comresearchgate.nettandfonline.compharmacophorejournal.com

Future synthetic routes to this compound and its derivatives will likely be designed with these principles in mind. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in sustainable chemistry. While not yet widely reported for this specific class of pyrazoles, the development of enzymatic pathways could offer a highly selective and environmentally friendly method for their synthesis or modification. This aligns with the broader push in the chemical industry towards greener and more sustainable manufacturing processes. benthamdirect.com

Exploration of Photoredox Catalysis in its Synthesis or Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under exceptionally mild conditions. acs.org This technique uses light energy to drive reactions, often with high efficiency and selectivity. organic-chemistry.org The synthesis of pyrazoles has been a fertile ground for the application of photoredox catalysis, with several methods reported for constructing the pyrazole ring from various precursors. researchgate.netorganic-chemistry.org

These methods often use air as a benign terminal oxidant, making the process environmentally friendly. organic-chemistry.org For this compound, photoredox catalysis could offer novel synthetic routes that are not accessible through traditional thermal methods. It could also be used for the late-stage functionalization of the pyrazole core, enabling the introduction of new chemical groups to modify its properties. The exploration of photoredox-catalyzed reactions represents a promising avenue for discovering new transformations and synthesizing novel derivatives of this compound. organic-chemistry.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Start with ethyl acetoacetate and cyclobutyl-substituted hydrazines. Use DMF-DMA as a cyclizing agent under reflux (80–100°C) in anhydrous ethanol. Monitor progress via TLC and purify via recrystallization in ethanol/water .

- Ester Hydrolysis : Convert ester intermediates (e.g., ethyl 4-cyclobutyl-1H-pyrazole-5-carboxylate) to the carboxylic acid using NaOH (2M) in methanol/water (1:1 v/v) at 60°C for 6 hours. Acidify with HCl to precipitate the product .

- Optimization Tips :

- Adjust stoichiometry of DMF-DMA to improve cyclization efficiency.

- Use high-purity solvents to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Essential Techniques :

- FTIR : Confirm carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to assign cyclobutyl protons (δ ~2.5–3.5 ppm) and pyrazole ring carbons (δ ~140–160 ppm) .

- XRD : Determine crystal structure with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL (full-matrix least-squares) for bond lengths/angles .

Advanced Research Questions

Q. How can discrepancies between experimental spectral data and computational simulations be resolved?

- Approach :

- DFT Calibration : Perform geometry optimization at the B3LYP/6-311++G(d,p) level. Compare theoretical IR/NMR spectra (Gaussian09) with experimental data to identify mismatches in tautomer stability or hydrogen bonding .

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in simulations to account for dielectric environment shifts .

Q. What strategies are effective for modifying the pyrazole ring to study structure-activity relationships (SAR)?

- Functionalization Methods :

- Vilsmeier-Haack Reaction : Introduce formyl groups at position 4 using POCl₃/DMF to create carbaldehyde intermediates for further derivatization .

- Sulfonation : React with phenylsulfonyl chlorides in dichloromethane (0°C to RT) to enhance solubility or biological activity .

Q. How can crystallographic data refinement challenges be addressed using SHELX?

- Workflow :

- Data Collection : Use a Bruker D8 Venture diffractometer (294 K) to collect high-resolution data (θmax > 25°) .

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Fix thermal parameters for cyclobutyl groups if disorder is observed .

- Validation : Check R-factor convergence (target: <0.05) and ADPs using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products